molecular formula C36H38N4O4 B1216191 Protoporphyrin IX dimethyl ester CAS No. 5522-66-7

Protoporphyrin IX dimethyl ester

Cat. No. B1216191
CAS RN: 5522-66-7
M. Wt: 590.7 g/mol
InChI Key: LQBPATQBTSBIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181285B2

Procedure details

In some aspects, a method of synthesizing a metal mesoporphyrin compound comprises forming a protoporphyrin methyl ester from hemin and converting the protoporphyrin methyl ester intermediate to a metal mesoporphyrin compound through metal insertion and hydrogenation. In some embodiments, metal insertion yields a metal protoporphyrin dimethyl ester intermediate. In further embodiments, the metal protoporphyrin dimethyl ester is hydrogenated in dichloromethane over palladium catalyst to form a metal mesoporphyrin dimethyl ester. In embodiments, the metal mesoporphyrin dimethyl ester is heated in dilute ammonium hydroxide to form the metal mesoporphyrin compound. In embodiments, the metal may comprise tin, iron, zinc, chromium, manganese, copper, nickel, magnesium, cobalt, platinum, gold, silver, arsenic, antimony, cadmium, gallium, germanium, palladium, or the like. In some embodiments, tin is the inserted metal. In embodiments, tin is inserted into mesoporphyrin to make stannsoporfin using tin oxide, tin chloride, tin sulfate, tin bromide, tin oxalate, tin pyrophosphate hydrate, tin 2-ethylhexanoate, tin methanesulfonic acid, or tin trifluromethanesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:24]2[NH:25][C:4](=[CH:5][C:6]3[NH:10][C:9]([CH:11]=[C:12]4[N:16]=[C:15]([CH:17]=[C:18]5[N:22]=[C:21]([CH:23]=2)[C:20]([CH3:26])=[C:19]5[CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:14]([CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])=[C:13]4[CH3:39])=[C:8]([CH:40]=[CH2:41])[C:7]=3[CH3:42])[C:3]=1[CH:43]=[CH2:44]>ClCCl.[Pd]>[CH3:41][CH2:40][C:8]1[C:9]2[NH:10][C:6](=[CH:5][C:4]3[NH:25][C:24]([CH:23]=[C:21]4[N:22]=[C:18]([CH:17]=[C:15]5[N:16]=[C:12]([CH:11]=2)[C:13]([CH3:39])=[C:14]5[CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])[C:19]([CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])=[C:20]4[CH3:26])=[C:2]([CH3:1])[C:3]=3[CH2:43][CH3:44])[C:7]=1[CH3:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C=C)C)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.